1,4-bis(4-methylphenyl)benzene

Vue d'ensemble

Description

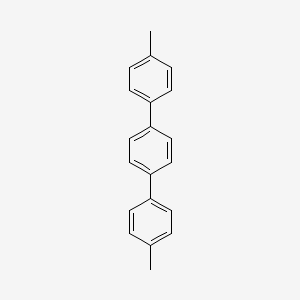

1,1’:4’,1’‘-Terphenyl, 4,4’'-dimethyl- is an organic compound belonging to the terphenyl family. It consists of three benzene rings connected in a linear arrangement, with two methyl groups attached to the para positions of the outer benzene rings. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,1’:4’,1’‘-Terphenyl, 4,4’'-dimethyl- can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses a boronic acid derivative and a halogenated benzene compound as starting materials. The reaction is catalyzed by a palladium catalyst and occurs in the presence of a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction is carried out at elevated temperatures, usually around 80-100°C .

Industrial Production Methods: In industrial settings, the production of 1,1’:4’,1’‘-terphenyl, 4,4’'-dimethyl- often involves multi-step processes that include the preparation of intermediate compounds. These intermediates are then subjected to further reactions, such as Friedel-Crafts alkylation or Grignard reactions, to achieve the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 1,1’:4’,1’‘-Terphenyl, 4,4’'-dimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to yield the corresponding hydrocarbons.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for bromination reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Hydrocarbons.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

1,1’:4’,1’‘-Terphenyl, 4,4’'-dimethyl- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.

Industry: It is utilized in the production of high-performance materials, such as liquid crystals and organic semiconductors

Mécanisme D'action

The mechanism of action of 1,1’:4’,1’‘-terphenyl, 4,4’'-dimethyl- depends on its specific application. In biological systems, it may interact with cellular components, such as proteins or nucleic acids, to exert its effects. The compound’s structure allows it to participate in various molecular interactions, including hydrogen bonding and π-π stacking, which can influence its biological activity .

Comparaison Avec Des Composés Similaires

1,1’4’,1’'-Terphenyl: Lacks the methyl groups, making it less hydrophobic and potentially less reactive in certain chemical reactions.

4,4’'-Dimethylbiphenyl: Contains only two benzene rings, which may result in different physical and chemical properties compared to the three-ring structure of 1,1’:4’,1’‘-terphenyl, 4,4’'-dimethyl-.

4,4’'-Dimethylterphenyl: Similar structure but may have different substitution patterns, affecting its reactivity and applications

Uniqueness: 1,1’:4’,1’‘-Terphenyl, 4,4’'-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methyl groups enhances its hydrophobicity and can influence its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications.

Activité Biologique

1,4-bis(4-methylphenyl)benzene, also known as p-terphenyl , is an organic compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and consists of a central benzene ring bonded to two para-methylphenyl groups. Its structure allows for unique interactions with biological molecules, which is crucial for its activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Several studies have reported that compounds related to this compound demonstrate significant antibacterial and antifungal activities. These effects are attributed to their ability to disrupt microbial cell membranes and inhibit essential cellular processes .

- Anticancer Activity : There is emerging evidence suggesting that this compound may have anticancer properties. The mechanism involves the induction of apoptosis in cancer cells and the inhibition of tumor growth through interference with cellular signaling pathways .

The biological mechanisms by which this compound exerts its effects include:

- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis in microbial cells .

- Interference with Cellular Signaling : By interacting with specific proteins or nucleic acids within cells, this compound can modulate key signaling pathways involved in cell proliferation and survival .

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness at concentrations as low as 50 µg/mL. This suggests potential for development as a therapeutic agent against resistant bacterial strains .

Case Study 2: Anticancer Potential

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound led to a significant reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its role in inducing programmed cell death. Further research is needed to explore its efficacy in vivo .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

1,4-bis(4-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18/c1-15-3-7-17(8-4-15)19-11-13-20(14-12-19)18-9-5-16(2)6-10-18/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIXYJULGMJDDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434990 | |

| Record name | 1,1':4',1''-Terphenyl, 4,4''-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97295-31-3 | |

| Record name | 1,1':4',1''-Terphenyl, 4,4''-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the 1,1':4',1''-Terphenyl, 4,4''-dimethyl- scaffold modified with thioether groups in these studies?

A1: The inclusion of thioether groups, specifically as part of 2',5'-dimethylthio-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid, is crucial for the formation of the desired metal organic framework. [, ] This ligand, with its carboxylic acid groups and rigid terphenyl backbone, facilitates the coordination with metal ions, leading to the construction of the porous MOF structure. While the papers don't explicitly detail the reasoning behind thioether selection, it's likely related to their influence on the framework's structure and potentially, its luminescent properties. Further research would be needed to confirm their exact role.

Q2: What are the key characteristics of the resulting MOFs and what makes them scientifically interesting?

A2: The synthesized MOFs exhibit a unique ability to emit white light upon ultraviolet excitation. [, ] This is notable because achieving pure white light emission from a single MOF material is challenging. The colorless, transparent, rod-like crystal structure of these MOFs, along with their stability and bright white luminescence, makes them promising candidates for applications requiring white light sources, such as LEDs and displays. Further research into their quantum yield, color rendering index, and long-term stability under various conditions would be essential to evaluate their practical applicability.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.